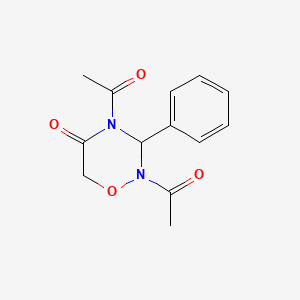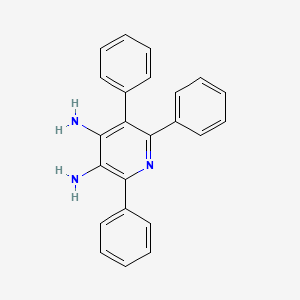
2,5,6-Triphenylpyridine-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,6-Triphenylpyridine-3,4-diamine is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of three phenyl groups attached to the pyridine ring, along with two amino groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenylpyridine-3,4-diamine typically involves the cyclization of ketoximes with phenylacetic acids. One method employs a strontium-doped lanthanum cobaltite perovskite catalyst, which facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid . The reaction conditions include the use of a gelation and calcination approach to prepare the catalyst, followed by the cyclization reaction under oxidative conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous catalysts, such as Sr-doped LaCoO3, suggests potential scalability for industrial applications .
化学反应分析
Types of Reactions: 2,5,6-Triphenylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学研究应用
2,5,6-Triphenylpyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Its unique properties may be exploited in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2,5,6-Triphenylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
相似化合物的比较
2,4,6-Triphenylpyridine: Another pyridine derivative with three phenyl groups, but differing in the position of the amino groups.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: A pyrimidine derivative with similar amino group placement but different ring structure.
Uniqueness: 2,5,6-Triphenylpyridine-3,4-diamine is unique due to its specific arrangement of phenyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields of research.
属性
CAS 编号 |
85731-25-5 |
|---|---|
分子式 |
C23H19N3 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2,5,6-triphenylpyridine-3,4-diamine |
InChI |
InChI=1S/C23H19N3/c24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25)18-14-8-3-9-15-18/h1-15H,25H2,(H2,24,26) |
InChI 键 |
BRINUJNKPPCBAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)

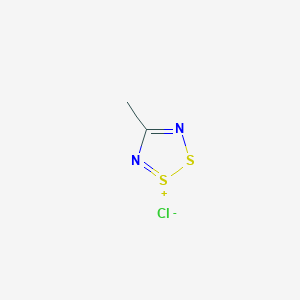
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
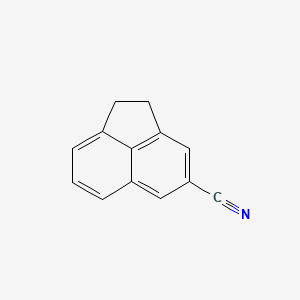
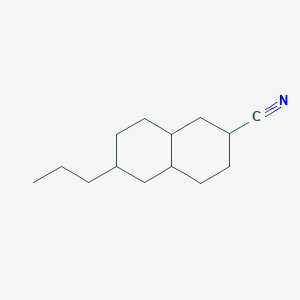
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)

